5H-Cyclopenta[b]pyridine-5,6,7-trione
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Overview
Description
5H-Cyclopenta[b]pyridine-5,6,7-trione is a heterocyclic compound characterized by a fused ring structure containing both cyclopentane and pyridine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5H-Cyclopenta[b]pyridine-5,6,7-trione typically involves the cyclocondensation reaction of 2,5-diarylidenecyclopentanone derivatives with propanedinitrile. This reaction is facilitated by the use of sodium alkoxide solutions, such as sodium ethoxide or sodium methoxide, which act as both reagents and catalysts . The reaction conditions are optimized to ensure high yield and purity of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale cyclocondensation reactions using automated reactors. The use of continuous flow reactors can enhance the efficiency and scalability of the production process. Additionally, the reaction conditions, such as temperature, pressure, and reagent concentrations, are carefully controlled to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
5H-Cyclopenta[b]pyridine-5,6,7-trione undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Mn(OTf)2 and t-BuOOH in water at 25°C.
Reduction: NaBH4 or LiAlH4 in anhydrous
Properties
CAS No. |
831170-46-8 |
---|---|
Molecular Formula |
C8H3NO3 |
Molecular Weight |
161.11 g/mol |
IUPAC Name |
cyclopenta[b]pyridine-5,6,7-trione |
InChI |
InChI=1S/C8H3NO3/c10-6-4-2-1-3-9-5(4)7(11)8(6)12/h1-3H |
InChI Key |
FQNJPGZYAKVTFK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=O)C(=O)C2=O)N=C1 |
Origin of Product |
United States |
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